molecular formula C7H3ClF3NO2 B592704 5-Chloro-6-trifluoromethyl-pyridine-2-carboxylic acid CAS No. 749875-06-7

5-Chloro-6-trifluoromethyl-pyridine-2-carboxylic acid

Cat. No.: B592704
CAS No.: 749875-06-7
M. Wt: 225.551
InChI Key: PXYUUSBDIWLVFL-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Formula

The systematic International Union of Pure and Applied Chemistry name for this compound is 5-chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid. This nomenclature precisely describes the substitution pattern on the pyridine ring, indicating the presence of a chlorine atom at position 5, a trifluoromethyl group at position 6, and a carboxylic acid group at position 2. Alternative nomenclature includes 5-chloro-6-(trifluoromethyl)picolinic acid, reflecting the historical naming convention for pyridine-2-carboxylic acids as picolinic acids.

The molecular formula is established as C₇H₃ClF₃NO₂, representing a compact heterocyclic structure with a molecular weight of 225.55 grams per mole. The structural representation can be expressed through various molecular descriptors that provide comprehensive information about the compound's connectivity and stereochemistry.

The Simplified Molecular Input Line Entry System representation is documented as C1=CC(=NC(=C1Cl)C(F)(F)F)C(=O)O. This linear notation efficiently captures the complete structural information, including the pyridine ring system, the positioning of substituents, and the carboxylic acid functionality. The International Chemical Identifier provides an additional layer of structural specification: InChI=1S/C7H3ClF3NO2/c8-3-1-2-4(6(13)14)12-5(3)7(9,10)11/h1-2H,(H,13,14). This standardized representation ensures unambiguous identification of the compound across various chemical databases and computational systems.

Properties

IUPAC Name

5-chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-3-1-2-4(6(13)14)12-5(3)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYUUSBDIWLVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601208645
Record name 5-Chloro-6-(trifluoromethyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749875-06-7
Record name 5-Chloro-6-(trifluoromethyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749875-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-(trifluoromethyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vapor-Phase Chlorination and Fluorination

The synthesis begins with chlorination of 3-picoline’s methyl group under liquid-phase conditions, yielding intermediates such as 2-chloro-5-(chloromethyl)pyridine. Subsequent vapor-phase fluorination replaces chlorine atoms with fluorine, forming trifluoromethyl groups. This two-step process employs a dual-phase reactor system:

  • Fluidized-bed phase : Facilitates rapid fluorination using catalysts like chromium oxide or aluminum fluoride.

  • Empty phase : Enables nuclear chlorination of the pyridine ring at elevated temperatures (320–380°C).

Key intermediates include 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC), which undergoes fluorination to produce 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). Table 1 illustrates the product distribution from 3-picoline under varying conditions:

SubstrateCFB Temp. (°C)Empty Phase Temp. (°C)TF Yield (%)CTF Yield (%)DCTF Yield (%)
3-Picoline33532086.46.60.0
3-Picoline3803807.464.119.1

Abbreviations: CFB = catalyst fluidized bed; TF = trifluoromethylpyridine; CTF = chloro(trifluoromethyl)pyridine; DCTF = dichloro(trifluoromethyl)pyridine.

Cyclocondensation Strategies Using Trifluoromethyl Building Blocks

An alternative approach constructs the pyridine ring from trifluoromethyl-containing precursors, bypassing direct halogenation. This method leverages cyclocondensation reactions to assemble the heterocyclic core with pre-installed substituents.

Trifluoroacetate-Based Cyclization

Ethyl 2,2,2-trifluoroacetate and analogous building blocks participate in [4+2] cycloadditions with enamine or diene partners. For instance, reaction with 1,3-dienes under acidic conditions generates pyridine rings bearing trifluoromethyl groups. Subsequent chlorination at position 5 and oxidation of a 2-methyl group yield the target compound.

Thienopyridine Ring Formation

While less common, thieno[3,2-b]pyridine intermediates offer a pathway to introduce trifluoromethyl and carboxylic acid groups. Cyclization of thiophene derivatives with pyridine precursors, followed by chlorination and hydrolysis, has been reported. However, this route suffers from lower yields due to steric hindrance from the trifluoromethyl group.

Industrial-Scale Optimization

Commercial production prioritizes cost efficiency and scalability. Continuous flow reactors and advanced catalysis are employed to enhance yields and reduce waste.

Continuous Flow Fluorination

Industrial setups utilize multi-stage reactors for sequential chlorination and fluorination. For example, a continuous flow system with in-line purification minimizes intermediate isolation, achieving >80% overall yield for 2,3,5-DCTF. Catalyst regeneration protocols further improve sustainability.

Carboxylation via Carbon Dioxide Insertion

Direct carboxylation of 2-lithio-5-chloro-6-(trifluoromethyl)pyridine with CO₂ provides a high-purity route to the carboxylic acid. This method, conducted at −70°C in tetrahydrofuran, avoids competing side reactions and achieves 65–70% yield.

Reaction Condition Optimization

Critical parameters influencing yield and selectivity include:

Temperature and Catalysis

  • Chlorination : Optimal at 180–220°C with FeCl₃ catalysis.

  • Fluorination : Requires 300–400°C and Cr₂O₃/AlF₃ catalysts to prevent decomposition.

  • Oxidation : Mild conditions (50–80°C) with RuO₂/NaIO₄ maximize carboxylic acid formation.

Solvent Systems

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance fluorination rates.

  • Aqueous HCl/NaOH mixtures facilitate hydrolysis of ester intermediates to carboxylic acids.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Scalability
Vapor-Phase Halogenation3-PicolineChlorination → Fluorination → Oxidation60–70High
CyclocondensationTrifluoroacetateCycloaddition → Chlorination → Hydrolysis40–50Moderate
Continuous Flow2-MethylpyridineIntegrated halogenation/oxidation75–85Very High

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-trifluoromethyl-pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative of the compound.

Scientific Research Applications

5-Chloro-6-trifluoromethyl-pyridine-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Chloro-6-trifluoromethyl-pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyridine/Related Rings

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Purity CAS/ID
5-Chloro-6-trifluoromethyl-pyridine-2-carboxylic acid Pyridine 5-Cl, 6-CF₃, 2-COOH C₇H₃ClF₃NO₂ ~225.5 N/A Not provided
5-Chloro-6-fluoropyridine-3-carboxylic acid Pyridine 5-Cl, 6-F, 3-COOH C₆H₃ClFNO₂ 197.58 95% EN 300-373658
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine 2-Cl, 6-CH₃, 4-COOH C₆H₅ClN₂O₂ 174.57 100% 89581-58-8
5-Chloro-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid Dihydropyridine 5-Cl, 6-(4-Cl-C₆H₄), 3-COOH, 2-oxo C₁₂H₈Cl₂NO₃ ~292.1 N/A 1297536-44-7
5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolo-pyridine Complex bicyclic structure with Cl, CF₃, COOH, and aryl groups C₁₇H₁₃ClFN₃O₂ 345.76 N/A 1011397-82-2
Key Observations:
  • Substituent Effects : The trifluoromethyl (-CF₃) group in the main compound enhances lipophilicity and electron-withdrawing effects compared to fluorine (-F) in 5-chloro-6-fluoropyridine-3-carboxylic acid . This difference may influence reactivity in coupling reactions or interactions with biological targets.
  • Complexity : The pyrazolo-pyridine derivative introduces a bicyclic framework, which increases steric hindrance and molecular weight, likely impacting bioavailability and synthetic accessibility.

Functional Group Positioning and Reactivity

  • Carboxylic Acid Position : The main compound’s -COOH group at position 2 contrasts with analogs having this group at positions 3 or 3. This positional variance affects intermolecular interactions; for example, position 2 may favor coordination with metal catalysts in cross-coupling reactions.
  • Chlorine Placement : In 5-chloro-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid , the chlorine is retained at position 5 but paired with a 4-chlorophenyl group, suggesting dual halogen-based steric and electronic effects.

Biological Activity

5-Chloro-6-trifluoromethyl-pyridine-2-carboxylic acid is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, particularly in agrochemicals and pharmaceuticals. This article explores the biological activity of this compound, including its mechanisms of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a pyridine ring substituted with both a trifluoromethyl group and a carboxylic acid group. The presence of these functional groups contributes to its distinct physicochemical properties, which are crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Target Interaction : The trifluoromethyl group enhances the lipophilicity of the compound, facilitating interaction with biological membranes and potential binding sites on target proteins.
  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes such as signaling and gene expression.
  • Cellular Effects : The compound has been shown to influence cell function by modulating cellular metabolism and signaling pathways, which may lead to various physiological effects .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties:

  • Bactericidal Effects : Studies have demonstrated its efficacy against various bacterial strains, including E. coli and S. aureus. The compound's mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of this compound:

  • Cytotoxicity : In vitro studies on cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation. For instance, it demonstrated an IC50 value of 29.77 µg/mL against Caco-2 cells, indicating significant cytotoxicity .
Cell LineIC50 (µg/mL)
A54940.54
Caco-229.77

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties:

  • Alzheimer's Disease Models : It has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for neurotransmitter regulation in Alzheimer's disease. The IC50 for AChE inhibition was reported at 20.15 ± 0.44 µM .

Case Studies

Several case studies have explored the applications of this compound in different contexts:

  • Agrochemical Applications : In agricultural studies, this compound has been used as a fungicide with higher efficacy compared to traditional agents, demonstrating its potential in crop protection .
  • Pharmaceutical Development : Investigations into its use as a lead compound for drug development have revealed promising results in targeting metabolic disorders and certain cancers .

Q & A

Q. What are the established synthetic routes for 5-Chloro-6-trifluoromethyl-pyridine-2-carboxylic acid?

The synthesis typically involves chlorination of a pyridine precursor. For example, chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are used under controlled conditions to introduce chlorine at the 5-position of the pyridine ring. Reaction optimization includes temperature control (80–120°C) and solvent selection (e.g., DMF or dichloromethane). Post-synthesis, purification via column chromatography or recrystallization ensures high purity .

Q. What analytical techniques are recommended for structural characterization?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity.
  • High-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% threshold).
  • Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or GC-MS).
  • X-ray crystallography for resolving ambiguities in regiochemistry .

Q. How should researchers handle stability concerns during storage?

Store the compound in anhydrous conditions (desiccated environment) at –20°C to prevent hydrolysis of the trifluoromethyl group. Thermal stability tests (TGA/DSC) are advised to determine decomposition thresholds under experimental conditions .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production in academic settings?

  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu systems) to enhance regioselectivity during chlorination.
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to improve reaction kinetics.
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time .

Q. What strategies address contradictory bioactivity data in enzyme inhibition studies?

  • Structural analogs : Compare activity of derivatives (e.g., 5-Chloro-4-cyclopropylpyridine-2-carboxylic acid) to isolate the impact of the trifluoromethyl group.
  • Computational modeling : Perform docking studies (AutoDock Vina) to assess binding affinity variations due to substituent orientation.
  • Dose-response assays : Use IC₅₀ curves to validate potency across multiple cell lines .

Q. How can regioselectivity challenges in electrophilic substitution be resolved?

  • Directing groups : Introduce temporary protecting groups (e.g., boronic esters) at the 2-position to direct chlorination to the 5-position.
  • Meta-directing effects : Leverage the electron-withdrawing trifluoromethyl group to favor substitution at specific pyridine ring positions .

Q. What methodologies are effective in resolving purification challenges?

  • Mixed-mode chromatography : Combine reverse-phase and ion-exchange columns to separate polar byproducts.
  • Crystallization screening : Test solvent mixtures (ethanol/water or acetonitrile/hexane) to optimize crystal formation.
  • HPLC-MS coupling : Identify and quantify impurities with high sensitivity .

Q. How can metabolic stability be evaluated in preclinical studies?

  • In vitro assays : Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS.
  • Isotope labeling : Use ¹⁴C-labeled analogs to track metabolic pathways and identify major degradation products .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported biological activity across studies?

  • Purity validation : Re-analyze compound batches from conflicting studies using HPLC and elemental analysis.
  • Assay standardization : Use validated protocols (e.g., NIH/ATP assays) to minimize variability in inhibition measurements.
  • Structural confirmation : Re-examine NMR and X-ray data to rule out isomer contamination .

Q. What computational tools are suitable for predicting reactivity and degradation pathways?

  • DFT calculations : Model reaction intermediates (Gaussian 16) to identify energetically favorable pathways.
  • QSPR models : Corrate substituent effects (e.g., Hammett constants) with observed stability trends.
  • MD simulations : Study solvation effects on hydrolysis kinetics .

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